molecular formula C25H27N5O3 B2693973 9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844831-54-5

9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2693973
CAS No.: 844831-54-5
M. Wt: 445.523
InChI Key: ILXXNBNMMSTRRC-UHFFFAOYSA-N
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Description

The compound “9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a purine derivative . Purine derivatives have been synthesized as nonclassical antifolates . They have shown anti-proliferative activities against certain cells .


Synthesis Analysis

The synthesis of similar purine derivatives involves substituting phenyl groups at the 8-position through three carbon bridges . The yield of the synthesized compound was 67% .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The compound crystallizes in the orthorhombic crystal system .


Chemical Reactions Analysis

The chemical reactions of similar purine derivatives involve inhibitory activities against enzymes like rhDHFR, thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like FT-IR, UV–visible, 1H NMR, HRMS . The compound was a white solid with a melting point of 240–242 °C .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a structurally related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined, showcasing diverse conformational features. This study highlights the compound's potential application in crystallography and material science for understanding molecular conformations and interactions within crystalline structures (Wang et al., 2011).

Pharmacological Potential

  • Research on a similar compound, focusing on its binding affinity for adenosine receptors, suggests potential applications in pharmacology, particularly in designing receptor-targeted therapies. Such studies contribute to understanding the molecular basis of drug-receptor interactions and the development of novel therapeutic agents (Szymańska et al., 2016).

Analgesic and Anti-inflammatory Properties

  • Another related study reported on the analgesic and anti-inflammatory effects of derivatives, indicating the compound's relevance in medicinal chemistry for developing new pain management and anti-inflammatory drugs (Zygmunt et al., 2015).

Molecular Interactions and Material Design

  • A quantitative analysis of intermolecular interactions in a xanthine derivative related to the compound of interest suggests applications in material science. Understanding these interactions can aid in the design of new materials with specific properties, such as enhanced stability or tailored electronic characteristics (Shukla et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds involves inducing S-phase arrest and apoptosis in certain cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .

Future Directions

The results suggest that similar compounds, especially those containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, are worth further investigation as potential anticancer agents .

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-15-29(19-9-11-20(33-3)12-10-19)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)14-13-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXNBNMMSTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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